3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide
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Overview
Description
The compound “3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide” is a chemical compound with the molecular formula C14H17ClN6O3S and a molecular weight of 384.84 .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of the compound, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of the compound consists of a piperazine ring attached to a 2-chlorophenyl group and a sulfonyl group, which is further connected to a pyrazole ring and a carbohydrazide group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 384.84. Other properties such as density, boiling point, and melting point are not specified in the retrieved data .Scientific Research Applications
Anticancer Applications
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide and its derivatives have shown potential in anticancer research. Compounds with a piperazine substituent, similar to the one in the query compound, demonstrated effective anticancer activity in vitro against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020).
Antimicrobial Applications
Derivatives of the query compound have been synthesized and evaluated for antimicrobial activity. Compounds containing piperazine and triazolo-pyrazine derivatives were shown to exhibit potent antimicrobial effects against various bacterial and fungal strains, highlighting their potential as antimicrobials (M. Patil et al., 2021).
Molecular Docking and Pharmacological Studies
In pharmacological studies, derivatives of the query compound have been used to understand molecular interactions with specific receptors. For instance, studies involving molecular docking and pharmacological testing of cannabinoid receptor antagonists have employed similar compounds to elucidate receptor-ligand interactions and develop pharmacophore models (J. Shim et al., 2002).
Structural and Synthesis Characterisation
Novel pyrazole carboxamide derivatives, including compounds structurally related to the query compound, have been synthesized and characterized. These studies contribute to the understanding of the structural properties and potential applications of such compounds in various fields, including material science (Hong-Shui Lv et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The compound “3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide” has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it may interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium species .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties that allow it to reach its targets in effective concentrations .
Result of Action
The compound’s action results in the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . Specifically, the compound displayed superior antipromastigote activity against Leishmania aethiopica . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O3S/c15-11-3-1-2-4-12(11)20-5-7-21(8-6-20)25(23,24)14-10(9-17-19-14)13(22)18-16/h1-4,9H,5-8,16H2,(H,17,19)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHCKQAIMPSQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=NN3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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